molecular formula C10H6Cl2N2O2 B14731669 (z)-5-(2,4-Dichlorobenzylidene)imidazolidine-2,4-dione CAS No. 6331-80-2

(z)-5-(2,4-Dichlorobenzylidene)imidazolidine-2,4-dione

Cat. No.: B14731669
CAS No.: 6331-80-2
M. Wt: 257.07 g/mol
InChI Key: KXXQLEFIYMXHAL-BAQGIRSFSA-N
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Description

(z)-5-(2,4-Dichlorobenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (z)-5-(2,4-Dichlorobenzylidene)imidazolidine-2,4-dione typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and imidazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(z)-5-(2,4-Dichlorobenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while substitution reactions can introduce new substituents on the benzylidene ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (z)-5-(2,4-Dichlorobenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (z)-5-(2,4-Dichlorobenzylidene)imidazolidine-2,4-dione: A closely related compound with similar structure and properties.

    This compound: Another derivative with potential biological activities.

Uniqueness

This compound stands out due to its specific substitution pattern on the benzylidene ring, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

6331-80-2

Molecular Formula

C10H6Cl2N2O2

Molecular Weight

257.07 g/mol

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(7(12)4-6)3-8-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)/b8-3-

InChI Key

KXXQLEFIYMXHAL-BAQGIRSFSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)NC(=O)N2

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=O)N2

Origin of Product

United States

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